N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
CAS No.: 35141-30-1
Cat. No.: VC20882700
Molecular Formula: C10H27N3O3Si
Molecular Weight: 265.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35141-30-1 |
|---|---|
| Molecular Formula | C10H27N3O3Si |
| Molecular Weight | 265.43 g/mol |
| IUPAC Name | N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 |
| Standard InChI Key | NHBRUUFBSBSTHM-UHFFFAOYSA-N |
| SMILES | CO[Si](CCCNCCNCCN)(OC)OC |
| Canonical SMILES | CO[Si](CCCNCCNCCN)(OC)OC |
Introduction
Physical and Chemical Properties
Physical Characteristics
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is typically described as a clear yellow liquid with an amine-like odor. Its physical properties are influenced by both the hydrophilic nature of the amine groups and the hydrolyzable trimethoxysilyl functionality. Key properties include sensitivity to moisture, as the trimethoxysilyl group readily undergoes hydrolysis in the presence of water.
Chemical Identifiers and Structure
The compound can be identified through various chemical notations and identifiers as summarized in the table below:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N'-[2-(3-trimethoxysilylpropylamino)ethyl]ethane-1,2-diamine |
| CAS Number | 35141-30-1 |
| InChI | InChI=1S/C10H27N3O3Si/c1-14-17(15-2,16-3)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 |
| InChI Key | NHBRUUFBSBSTHM-UHFFFAOYSA-N |
| Canonical SMILES | COSi(OC)OC |
| Related CAS | 162339-40-4 (homopolymer) |
| DSSTOX Substance ID | DTXSID2044422 |
Reactivity Profile
One of the most significant properties of this compound is its hydrolysis sensitivity. The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol intermediates that can condense into siloxane networks. This property is central to its application as a coupling agent and surface modifier.
Additionally, the compound is classified as corrosive (R34) and skin-sensitizing (R43), requiring handling under inert atmospheres (S45) and avoidance of moisture contact (S30). These properties necessitate appropriate safety measures when working with this compound.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. This reaction proceeds via nucleophilic substitution, where the amine group of ethylenediamine attacks the chloro-substituted carbon of 3-chloropropyltrimethoxysilane.
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups, typically using:
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Reactants: 3-chloropropyltrimethoxysilane and ethylenediamine
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Solvent: Anhydrous toluene or another suitable organic solvent
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Temperature: Elevated temperatures (approximately 80-100°C)
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Atmosphere: Nitrogen or another inert gas
Industrial Production
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Purification often involves solvent evaporation under vacuum, followed by hexane washing to isolate the oily product. Challenges include controlling hydrolysis of the trimethoxysilyl group; thus, anhydrous solvents and Schlenk techniques are critical for successful synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Hydrolysis and Condensation
The trimethoxysilyl groups can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds. This reaction is fundamental to the compound's ability to bond with hydroxyl-containing surfaces such as glass, metals, and metal oxides.
Condensation Reactions
The compound reacts with carbonyl compounds to form Schiff bases through its amine groups. This reaction pathway is particularly valuable for further functionalization and for attaching the compound to organic matrices.
Coordination Chemistry
The amine groups enable coordination with transition metals (such as Co, Ru), as demonstrated in catalytic and corrosion inhibition studies. For example, [RuCl2(dppme)2] reacts with the diamine ligand in dichloromethane to form a stable Ru(II) complex, confirmed by 1H NMR and elemental analysis.
Common Reagents and Conditions
Typical reagents used in reactions with this compound include:
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Carbonyl compounds (aldehydes and ketones) for Schiff base formation
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Water or moisture for hydrolysis of the trimethoxysilyl groups
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Acidic or basic catalysts to accelerate hydrolysis and condensation reactions
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Transition metal salts for coordination complex formation
Mechanism of Action
The primary mechanism of action involves the formation of strong covalent bonds with substrates through the hydrolysis of the trimethoxysilyl groups. This process typically follows three steps:
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Hydrolysis of the methoxy groups to form silanol intermediates
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Hydrogen bonding between the silanol groups and surface hydroxyl groups
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Condensation to form covalent siloxane bonds with the surface
This mechanism results in enhanced adhesion and stability of modified materials, making it valuable for various applications in materials science and surface chemistry.
Analytical Characterization
Spectroscopic Techniques
Key spectroscopic and analytical techniques for characterizing N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine include:
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR provide structural confirmation:
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1H NMR shows characteristic signals at δ 2.45–2.80 ppm for ethylene protons and δ 3.54 ppm for methoxy groups
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13C NMR further validates the carbon skeleton structure
Infrared Spectroscopy
FT-IR identifies characteristic functional groups:
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N–H stretching vibrations around 3300 cm−1
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Si–O–C bands near 1080 cm−1
Mass Spectrometry
Mass spectrometry (FAB-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 266). This technique is valuable for verifying the molecular weight and identifying fragmentation patterns characteristic of the compound.
Analytical Methods
Additional analytical methods employed for characterization include:
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Elemental analysis: Validates empirical formula with C, H, N values typically within ±0.3% of theoretical values
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Thermal analysis: Assesses thermal stability and decomposition patterns
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Chromatography: Evaluates purity and separates potential impurities
These methods collectively provide comprehensive characterization of the compound's structure, purity, and properties.
Applications in Materials Science
Surface Functionalization
The bifunctional nature (amine + silane) makes N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine a versatile coupling agent for surface modifications:
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Surface functionalization of silica nanoparticles or metal oxides via hydrolysis of trimethoxysilyl groups, enabling covalent attachment of biomolecules or catalysts
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Modification of glass surfaces to enhance adhesion properties
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Preparation of self-assembled monolayers on silicon substrates
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Functionalization of metal oxide nanoparticles for various applications
Catalysis Applications
The compound plays significant roles in catalytic systems:
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Sol-gel chemistry: Used to synthesize xerogels by cross-linking with tetraethyl orthosilicate (TEOS), creating porous matrices for heterogeneous catalysis
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Immobilization of metal catalysts through coordination with the amine groups
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Development of supported catalysts for various organic transformations
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Enhancement of catalyst stability and recyclability through covalent attachment
Polymer Science
In polymer science, the compound serves as:
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Coupling agent to improve adhesion between polymers and inorganic materials
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Crosslinking agent for certain polymer systems
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Modifier for enhancing the dispersion of inorganic fillers in polymer matrices
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Component in protective coatings and adhesives
Biological Applications
Interaction with Biological Molecules
Research indicates that N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine enhances the attachment of cells to surfaces. This property is crucial in applications such as:
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Biosensors: Improved binding affinity for biological molecules allows for more sensitive detection
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Tissue Engineering: Facilitates cell growth on modified surfaces, promoting tissue regeneration
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Biomolecule immobilization on modified surfaces
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Development of biocompatible interfaces
Drug Delivery Systems
A significant application involves controlled drug delivery:
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When functionalized onto mesoporous silica nanoparticles, this compound significantly improves drug loading and release profiles, indicating its potential in targeted therapy applications
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The amine groups can be further modified to introduce additional functionality or targeting moieties
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Surface modification of drug carriers enhances stability and biocompatibility
Biomedical Applications
The compound contributes to various biomedical applications:
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Surface modification of implant materials to enhance biocompatibility
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Development of antimicrobial coatings through further functionalization
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Creation of biologically active surfaces for specific cellular responses
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Components in biosensing platforms for disease detection
Comparison with Similar Compounds
Structural Analogs
Several structurally related organosilanes exist, each with distinct properties and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1-(3-trimethoxysilylpropyl)ethane-1,2-diamine | C8H22N2O3Si | Lacks the 2-aminoethyl group; primarily used for surface modification |
| 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane | C10H27N3O3Si | Contains additional amino groups; enhances biocompatibility further |
| N1-(3-triethoxysilylpropyl)ethane-1,2-diamine | C11H28N2O3Si | Uses triethoxysilane instead; different solubility characteristics |
The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, allowing it to serve dual roles effectively.
Functional Differences
The functional differences between these compounds impact their applications:
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The number and position of amine groups affect reactivity and chelating capabilities
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The type of alkoxy groups (methoxy vs. ethoxy) influences hydrolysis rates and stability
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Chain length variations between functional groups affect molecular flexibility and accessibility
These differences allow for selection of the most appropriate compound for specific applications based on the required properties and reactivity.
Current Research Directions
Advanced Surface Modifications
Current research explores innovative applications of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in:
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Development of stimuli-responsive surfaces for smart materials
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Creation of advanced protective coatings with enhanced durability
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Design of functional interfaces for electronic and photonic devices
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Environmental remediation through modified adsorbent materials
Emerging Biomedical Applications
Emerging biomedical research directions include:
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Integration into theranostic platforms combining therapy and diagnostics
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Development of advanced biosensing systems with enhanced sensitivity
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Creation of cell-instructive surfaces for tissue engineering
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Design of novel drug delivery systems with controlled release properties
Synthesis Optimization
Research continues to optimize synthesis methods:
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Development of greener synthesis routes with reduced environmental impact
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Exploration of alternative precursors for improved yield and purity
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Investigation of one-pot synthetic approaches for more efficient production
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Design of modified derivatives with enhanced properties for specific applications
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